molecular formula C17H15N3O3S B2615364 1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 538336-88-8

1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No. B2615364
CAS RN: 538336-88-8
M. Wt: 341.39
InChI Key: DCCVGVKFQPMHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as oxadiazoles, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

A study by Shruthi et al. (2019) demonstrated the synthesis of a novel heterocyclic compound closely related to 1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, highlighting its synthesis, optical, and thermal properties. The compound was synthesized using a standard method, and its structure was confirmed through FTIR spectrum analysis. Crystals were grown using a solution growth technique, characterized by single crystal XRD, UV-visible, and thermal analysis, indicating the compound's potential for various applications due to its transparency in the visible region and thermal stability (C. Shruthi et al., 2019).

Antimicrobial Activity

Research on similar compounds has explored their antimicrobial activities. For instance, Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrating significant antimicrobial activity. This suggests the potential of related compounds in developing new antimicrobial agents (J. Salimon, N. Salih, & Hasan Hussien, 2011).

Schiff Bases and Antimicrobial Agents

The synthesis of novel Schiff bases using derivatives closely related to the query compound has been reported, showing excellent antimicrobial activity. This underscores the compound's structural framework's importance in synthesizing agents with potential therapeutic applications (Divyaraj Puthran et al., 2019).

Anti-tubercular Evaluation

A study conducted by Manikannan et al. (2010) focused on the synthesis of highly substituted pyridine derivatives, showing potent activity against Mycobacterium tuberculosis. This research indicates the potential use of structurally related compounds in treating tuberculosis (Ramaiyan Manikannan et al., 2010).

DNA Photo-cleavage Agents

Research by Andreou et al. (2016) on p-pyridine sulfonyl ethanone oxime derivatives, which share a functional group similar to the query compound, revealed their efficiency as DNA photo-cleavage agents. This opens up possibilities for their use in biotechnological and medical applications related to DNA manipulation (N. Andreou et al., 2016).

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-2-22-14-7-5-12(6-8-14)15(21)11-24-17-20-19-16(23-17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCVGVKFQPMHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.